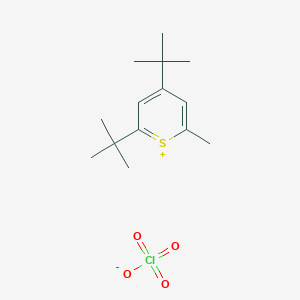

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,6-Di-tert-butyl-4-methylpyrylium perchlorate” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Its linear formula is C14H23O, and it has a molecular weight of 207.339 .

Molecular Structure Analysis

The molecular structure of “2,6-Di-tert-butyl-4-methylpyrylium perchlorate” is characterized by its linear formula C14H23O . For a similar compound, “2,4-Ditert butyl phenol (2,4-DTBP)”, its structure was characterized as C14H22O through 1H NMR analysis .Scientific Research Applications

Nucleophilic Substitution and Rearrangement Reactions

- The study by Lucchini, Modena, and Pasquato (1993) highlights an authentic case of in-plane nucleophilic vinylic substitution, demonstrating the anionotropic rearrangement of di-tert-butylthiirenium ions into thietium ions. This showcases the compound's utility in studying intramolecular concerted mechanisms and contributes to understanding nucleophilic substitution reactions (Lucchini, Modena, & Pasquato, 1993).

Asymmetric Oxidation and Synthesis of Sulfur-Containing Compounds

- Cogan et al. (1998) describe the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of various tert-butyl sulfinyl compounds. This research underscores the compound's role in facilitating asymmetric synthesis, offering a pathway to enantiomerically enriched sulfur-containing molecules (Cogan et al., 1998).

Synthesis and Characterization of Pyrilium and Thiopyrilium Salts

- Kudinova et al. (1994) focused on the synthesis and UV and PMR spectroscopic studies of α-thienyl-substituted thiopyrilium salts, including 2,4-di(2-thienyl)-6-methyl derivatives and their perchlorates. Their work contributes to the field of heterocyclic chemistry, offering insights into the structural properties of these compounds (Kudinova et al., 1994).

Coordination Chemistry and Polymerization Catalysis

- Siedle, Lassahn, Lozan, Janiak, and Kersting (2007) explored the coordination chemistry of dinucleating P2N2S ligands with palladium, leading to cationic complexes. These complexes were studied for their ability to catalyze vinyl-addition polymerization, indicating potential applications in materials science (Siedle et al., 2007).

Spin Interaction and Electron Transfer in Metal Complexes

- Orio, Philouze, Jarjayes, Neese, and Thomas (2010) investigated spin interaction and electron transfer in zinc complexes of mono- and diradical Schiff and Mannich bases. This research is significant for understanding magnetic properties and electron transfer mechanisms in metal-organic frameworks (Orio et al., 2010).

Properties

IUPAC Name |

2,4-ditert-butyl-6-methylthiopyrylium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23S.ClHO4/c1-10-8-11(13(2,3)4)9-12(15-10)14(5,6)7;2-1(3,4)5/h8-9H,1-7H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERRXFCVIXHOQK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[S+]1)C(C)(C)C)C(C)(C)C.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2866026.png)

![N-{[5-(pyrrolidin-1-ylsulfonyl)-2-thienyl]methyl}-2-furamide](/img/structure/B2866034.png)

![2-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2866037.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2866044.png)